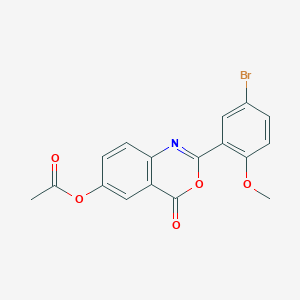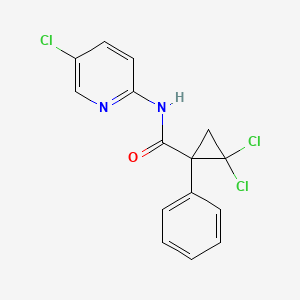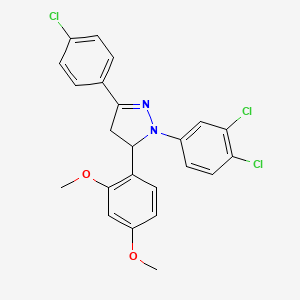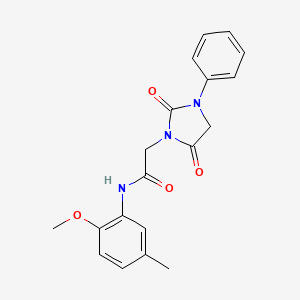![molecular formula C23H24N2O3S2 B5126384 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5126384.png)
2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide, also known as BMS-687453, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various scientific studies.
Mécanisme D'action
2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide exerts its effects by binding to the ATP-binding site of CDK2 and GSK3β, thereby inhibiting their activity. This leads to the inhibition of cell cycle progression and induction of apoptosis, which is beneficial in the treatment of cancer. 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has also been shown to inhibit the aggregation of amyloid beta peptide, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been shown to exhibit potent inhibitory activity against CDK2 and GSK3β, which are involved in the regulation of cell cycle progression and apoptosis. It has also been shown to inhibit the aggregation of amyloid beta peptide, which is implicated in the pathogenesis of Alzheimer's disease. In addition, 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide is its potent inhibitory activity against CDK2 and GSK3β, which makes it a promising candidate for the treatment of cancer and other diseases. However, one of the limitations of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide is its relatively low selectivity, which may result in off-target effects. Further studies are needed to address this limitation and improve the selectivity of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide.
Orientations Futures
There are several future directions for the study of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide. One direction is to further investigate its potential therapeutic applications in cancer and other diseases. Another direction is to improve the selectivity of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide by modifying its chemical structure. Additionally, future studies could focus on the development of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide as a drug delivery system for the targeted delivery of other therapeutic agents. Overall, the study of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide involves a multi-step process that includes the reaction of 2-aminobenzamide with benzyl chloromethyl sulfone followed by the reaction of the resulting intermediate with 2-(phenylthio)ethylamine. The final product is obtained after purification and characterization using various techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against various protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK3β), which are involved in the regulation of cell cycle progression and apoptosis. 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(2-phenylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-30(27,28)25(18-19-10-4-2-5-11-19)22-15-9-8-14-21(22)23(26)24-16-17-29-20-12-6-3-7-13-20/h2-15H,16-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHODXGZHKNMFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)NCCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylsulfanyl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-ethylhexanohydrazide](/img/structure/B5126324.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-quinolinylmethyl)acetamide bis(trifluoroacetate)](/img/structure/B5126334.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5126338.png)
![N-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B5126346.png)
![4-(3-acetylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5126352.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5126355.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5126368.png)

![N-[1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-phenylvinyl]-4-methoxybenzamide](/img/structure/B5126400.png)

![1-[5-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5126414.png)